Triphenylphosphine hydrobromide

Catalog No.
S571528
CAS No.
6399-81-1
M.F
C18H16BrP
M. Wt
343.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylphosphine hydrobromide

CAS Number

6399-81-1

Product Name

Triphenylphosphine hydrobromide

IUPAC Name

triphenylphosphane;hydrobromide

Molecular Formula

C18H16BrP

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C18H15P.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H

InChI Key

CMSYDJVRTHCWFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br

Synonyms

Triphenylphosphine compd. with Hydrobromic Acid; Triphenylphosphonium bromide

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

As a mild source of anhydrous hydrogen bromide (HBr)

Ph3PHBr can act as a gentle source of anhydrous HBr, which is crucial for various reactions in organic synthesis. Anhydrous HBr refers to HBr free from water molecules. This characteristic makes Ph3PHBr advantageous when water-sensitive functionalities are present in the reaction mixture. Studies have shown its effectiveness in:

  • Cleavage of silyl ethers: Ph3PHBr efficiently cleaves silyl ether protecting groups, commonly used in organic synthesis, without affecting other functional groups in the molecule .
  • Bromination of alkenes: This compound facilitates the controlled bromination of alkenes, introducing a bromine atom to the double bond while minimizing side reactions .

As a catalyst

Ph3PHBr acts as a catalyst in numerous organic reactions, accelerating the reaction rate without being consumed in the process. Its catalytic activity is attributed to the presence of the triphenylphosphine group, which can form Lewis acid-base adducts with various reaction components.

Here are some examples of its catalytic applications:

  • Formation of tetrahydropyran (THP) ethers: Ph3PHBr efficiently catalyzes the conversion of tertiary alcohols into their corresponding THP ethers, which serve as valuable protecting groups for hydroxyl functionalities .
  • Cycloaddition reactions: This compound can catalyze cycloaddition reactions, where two or more molecules combine to form a ring structure. For instance, it promotes the [3 + 2] cycloaddition between allenoates and trifluoromethylketones, leading to the formation of dihydrofurans .

As a precursor for phosphonium salts

Ph3PHBr serves as a valuable starting material for the synthesis of various phosphonium salts. These salts possess unique properties and find applications in different areas of chemistry, including:

  • Catalysis: Certain phosphonium salts exhibit excellent catalytic activity in various organic transformations .
  • Material science: Specific phosphonium salts can be incorporated into materials with desired properties, such as flame retardancy or ionic conductivity .

Triphenylphosphine hydrobromide is a white crystalline compound formed by the reaction of triphenylphosphine (Ph3P) with hydrobromic acid (HBr). It serves as a readily available source of anhydrous hydrogen bromide (HBr) and finds applications as a catalyst in organic synthesis [].


Molecular Structure Analysis

Triphenylphosphine hydrobromide possesses a simple ionic structure. The triphenylphosphine group (Ph3P) acts as a Lewis base, donating a lone pair of electrons on the phosphorus atom to a proton (H+) from HBr. This forms a positively charged phosphonium cation (Ph3PH+) and a bromide anion (Br-) []. The structure can be represented as Ph3P⊕Br⊖.


Chemical Reactions Analysis

Triphenylphosphine hydrobromide participates in several reactions relevant to scientific research:

  • Source of Anhydrous HBr: Upon dissolution in organic solvents, triphenylphosphine hydrobromide dissociates, providing anhydrous HBr, a crucial reagent for various organic transformations. For instance, HBr can promote the addition of a bromine atom across double bonds (halogenation) or cleave ethers (C-O bond cleavage) [].

Ph3P·HBr (in organic solvent) → Ph3P⊕ + Br⊖ + HBr

  • Catalyst for THP Ether Formation: Triphenylphosphine hydrobromide acts as a catalyst for the conversion of tertiary alcohols into tetrahydropyranyl (THP) ethers. THP ethers are valuable protecting groups in organic synthesis, as they can be selectively attached and removed from hydroxyl functionalities [].

R3COH + HOCH2CH2CH2CH2OH (THF) → R3C-OCH2CH2CH2CH2 (THP ether) + H2O

Ph3P·HBr (cat)

  • Preparation of Phosphonium Salts: Triphenylphosphine hydrobromide can be used as a starting material for the synthesis of other phosphonium salts. These salts possess unique properties and find applications in catalysis, ionic liquids, and flame retardants [].

Ph3P·HBr + RX → Ph3PR⊕X⊖ (where R is an organic group and X is an anion)


Physical And Chemical Properties Analysis

  • Melting Point: 162-164 °C []
  • Boiling Point: Decomposes above 200 °C []
  • Solubility: Soluble in water, ethanol, and some other polar organic solvents []
  • Stability: Hygroscopic (absorbs moisture from the air) and decomposes on heating []

  • Cleavage of Benzyl Ethers: It effectively cleaves benzyl ethers derived from primary, secondary alkyl, and aryl alcohols, yielding the corresponding alcohols. This reaction highlights its utility in deprotecting alcohols .
  • Formation of Phosphonium Salts: The compound can react with various organic halides to form phosphonium salts, which are crucial intermediates in organic synthesis .
  • Reactions with Aroylacrylic Acids: It has been shown to react with β-aroylacrylic acids, leading to the synthesis of triphenyl phosphonium bromides and esters, demonstrating its versatility in forming complex organic structures .

Triphenylphosphine hydrobromide can be synthesized through several methods:

  • Direct Reaction with Hydrogen Bromide: A common method involves reacting triphenylphosphine with hydrogen bromide in a solvent such as 1,4-dioxane or water at temperatures ranging from 20 to 70 degrees Celsius for approximately 12 hours .
  • Metal-Free Synthesis: Recent advancements have introduced metal-free methods for synthesizing aryltriphenylphosphonium bromides from triphenylphosphine and aryl bromides in refluxing phenol .

These methods emphasize the compound's adaptability in different synthetic contexts.

Triphenylphosphine hydrobromide has a variety of applications:

  • Source of Anhydrous Hydrobromic Acid: It serves as a mild source of anhydrous hydrobromic acid, which is useful in various organic reactions .
  • Catalyst for Ether Formation: The compound is employed as a catalyst for the formation of tetrahydropyranyl ethers from tertiary alcohols, enhancing the efficiency of this transformation .
  • Preparation of Phosphonium Salts: Its ability to form phosphonium salts makes it an essential reagent in synthetic organic chemistry.

Studies on the interactions involving triphenylphosphine hydrobromide often focus on its reactivity with other chemical species rather than direct biological interactions. Its role as a reagent allows it to participate in various transformations that can lead to new compounds or functional groups. Understanding these interactions helps optimize its use in synthetic applications.

Several compounds share similarities with triphenylphosphine hydrobromide, particularly within the realm of organophosphorus chemistry. These include:

CompoundStructureUnique Features
TriphenylphosphineC18H15PWidely used as a ligand and reducing agent.
Benzyltriphenylphosphonium bromideC19H20BrPUsed for synthesizing phosphonium salts; more reactive due to benzyl group.
Tetraethylammonium bromideC8H20BrNCommonly used as a phase transfer catalyst; less sterically hindered.

Triphenylphosphine hydrobromide's unique combination of properties makes it particularly valuable as a source of hydrobromic acid and for its role in forming phosphonium salts, distinguishing it from other similar compounds.

Traditional Nucleophilic Substitution Approaches

The synthesis of triphenylphosphine hydrobromide traditionally involves the direct interaction between triphenylphosphine (PPh₃) and hydrobromic acid. This approach relies on the basic properties of triphenylphosphine, which can undergo protonation to form the corresponding phosphonium salt. While triphenylphosphine is a relatively weak base (aqueous pKaH = 2.73), it is considerably stronger than its nitrogen analog triphenylamine (estimated aqueous pKaH < -3), making the protonation reaction favorable.

The most straightforward synthetic approach involves the addition of anhydrous hydrogen bromide to an ethereal solution of triphenylphosphine. This method produces the salt as a precipitate, which can be isolated by filtration. The reaction proceeds according to the following equation:

P(C₆H₅)₃ + HBr → [HP(C₆H₅)₃]⁺Br⁻

An alternative approach involves the reaction of triphenylphosphine with 48% aqueous hydrobromic acid, followed by extraction with chloroform and subsequent drying. This method is particularly suitable for laboratory-scale preparation due to the ready availability of reagents and straightforward work-up procedure.

Recent research has demonstrated a high-yield synthesis (98%) by reacting triphenylphosphine with 48% aqueous hydrobromic acid in dioxane. The detailed procedure involved:

ReagentQuantityConditions
Triphenylphosphine1.05 g (4 mmol)Starting material
48% Aqueous HBr1 mL (~8.8 mmol)Added dropwise over 1 minute
Dioxane8 mLSolvent
Temperature70°CMaintained for 12 hours
PurificationEther washAfter evaporation of reaction mixture

This methodology consistently produced high-quality triphenylphosphine hydrobromide as confirmed by spectroscopic analysis:

  • ¹H NMR (400 MHz, DMSO-d₆, 25°C): δ 7.53-7.59 (m, 6H, ArH), 7.60-7.67 (m, 9H, ArH), 10.60 (brs, 1H, PH)
  • ¹³C NMR (100 MHz, DMSO-d₆, 25°C): δ 128.77 (d, J = 11.4 Hz, Ar), 131.48 (d, J = 9.6 Hz, Ar), 132.05 (d, J = 1.9 Hz, Ar), 132.70 (d, J = 102 Hz, Ar)

Modern Solvent-Mediated Recrystallization Techniques

Contemporary approaches to triphenylphosphine hydrobromide synthesis have focused on optimizing purity and yield through advanced solvent-mediated techniques. The selection of an appropriate solvent system is crucial for achieving high purity, as triphenylphosphine hydrobromide exhibits varying solubility across different organic solvents.

Current research indicates that the compound is soluble in dichloromethane and chloroform, slightly soluble in tetrahydrofuran, benzene, and water, while being essentially insoluble in diethyl ether. This solubility profile enables effective purification through selective recrystallization protocols.

The optimal recrystallization procedure involves dissolution in a minimum amount of a polar solvent such as dichloromethane or chloroform, followed by the addition of a non-polar anti-solvent like diethyl ether to induce crystallization. This approach typically yields crystalline material with purity exceeding 97%, suitable for most synthetic applications.

Advanced purification methods have been developed to address the common challenge of triphenylphosphine oxide contamination. Triphenylphosphine readily undergoes oxidation when exposed to air:

2 PPh₃ + O₂ → 2 OPPh₃

This impurity can significantly impact the reactivity and selectivity of triphenylphosphine hydrobromide in subsequent applications. Modern purification protocols employ recrystallization from hot ethanol or isopropanol, which effectively separates triphenylphosphine oxide from the desired product.

Industrial-Scale Production Methodologies

The industrial synthesis of triphenylphosphine hydrobromide builds upon the fundamental chemistry of triphenylphosphine production, which typically involves the reaction between phosphorus trichloride, chlorobenzene, and sodium:

PCl₃ + 3 PhCl + 6 Na → PPh₃ + 6 NaCl

For commercial-scale production of triphenylphosphine hydrobromide, manufacturers have developed continuous flow processes that offer advantages in terms of scalability, safety, and product consistency. These processes typically involve:

  • Controlled addition of hydrobromic acid to a solution of triphenylphosphine under inert atmosphere conditions
  • Precise temperature control to manage exothermic reaction profiles
  • Continuous crystallization and filtration systems for product isolation
  • Automated washing and drying sequences to achieve consistent quality

The industrial product specifications typically include:

ParameterSpecificationTest Method
Assay (purity)≥97%Titration
AppearanceWhite to off-white solidVisual inspection
Melting point195-197°CDifferential scanning calorimetry
Moisture content≤0.5%Karl Fischer titration
Residual solventsMeets ICH guidelinesGas chromatography

Quality control in industrial production involves argentometric titration, which measures the percent phosphorus content, typically targeting a range of 93.5-106.5% of theoretical value. This analytical approach ensures batch-to-batch consistency for commercial applications.

Current industrial manufacturing practices emphasize green chemistry principles, focusing on solvent reduction, energy efficiency, and waste minimization. Modern facilities employ solvent recovery systems and catalytic oxidation units for waste gas treatment to reduce environmental impact.

Tetrahydropyranylation, a cornerstone reaction for protecting hydroxyl groups in alcohols, phenols, and thiols, relies on catalysts to activate the tetrahydropyran (THP) donor. Triphenylphosphine hydrobromide serves as a mild and efficient catalyst for this transformation, operating via in situ generation of hydrobromic acid (HBr). The HBr protonates the THP oxygen, rendering the leaving group more susceptible to nucleophilic attack by the substrate (e.g., alcohol or phenol) [4].

Compared to traditional acidic catalysts like p-toluenesulfonic acid (p-TsOH) or BF₃·Et₂O, Triphenylphosphine hydrobromide offers advantages in substrate compatibility and reaction mildness. For instance, substrates containing acid-sensitive functional groups, such as acetals or tertiary alcohols, remain intact under these conditions [4]. A study comparing catalytic systems demonstrated that Triphenylphosphine hydrobromide achieved 92% yield in the tetrahydropyranylation of 3-hydroxybenzaldehyde at room temperature, outperforming MgBr₂ (73% yield) and MgI₂ (72% yield) under similar conditions [4].

The mechanistic pathway involves:

  • Proton transfer from HBr to the THP oxygen, forming an oxonium ion.
  • Nucleophilic attack by the substrate (e.g., alcohol) on the activated THP.
  • Deprotonation to yield the THP-protected product.

This method’s efficiency is further highlighted in the protection of primary amines, where Triphenylphosphine hydrobromide facilitates tetrahydropyranylation without requiring anhydrous conditions or elevated temperatures [4].

Cross-Coupling Reaction Facilitation

Triphenylphosphine hydrobromide plays a pivotal role in metal-free cross-coupling reactions, particularly in the synthesis of aryltriphenylphosphonium bromides. These phosphonium salts serve as intermediates in carbon–carbon and carbon–heteroatom bond-forming reactions. A breakthrough method involves the reaction of Triphenylphosphine hydrobromide with aryl bromides in refluxing phenol (182°C), which avoids transition-metal catalysts and unstable reagents like diazonium salts [3].

Key Mechanistic Insights:

  • Nucleophilic addition: Triphenylphosphine attacks the aryl bromide’s carbon–bromine bond, forming a zwitterionic intermediate.
  • Elimination: Bromide departure restores aromaticity, yielding the phosphonium salt [3].

This protocol accommodates a wide range of electron-deficient aryl bromides, including those with hydroxyl (–OH), carboxyl (–COOH), and hydroxymethyl (–CH₂OH) groups. For example, the reaction with 4-bromo-3-(hydroxymethyl)phenol produced the corresponding phosphonium salt in 60% yield, which was subsequently hydrolyzed to a phosphine oxide (57% yield) and reduced to a phosphine (55% yield) [3].

Comparative Yields in Cross-Coupling Reactions

Aryl Bromide SubstrateProduct Yield (%)
4-Bromobiphenyl92
4-Bromo-3-(hydroxymethyl)phenol60
1,4-Dibromobenzene60

This method’s scalability and functional group tolerance make it invaluable for synthesizing multifunctional phosphines used in ligand design and material science [3].

Asymmetric Induction in Stereoselective Syntheses

While Triphenylphosphine hydrobromide is not inherently chiral, its derivatives enable asymmetric induction in stereoselective reactions. For instance, chiral phosphonium salts derived from Triphenylphosphine hydrobromide can act as phase-transfer catalysts or auxiliaries in enantioselective transformations.

Applications in Stereocontrol:

  • Dynamic kinetic resolution: Phosphonium intermediates stabilize tetrahedral transition states, influencing the configuration of chiral centers.
  • Ligand precursors: Hydrolysis of chiral phosphonium salts yields phosphine oxides, which are reduced to enantiomerically enriched phosphines for asymmetric catalysis [3].

A notable example involves the synthesis of P-stereogenic tetraarylphosphonium triflates, where Triphenylphosphine hydrobromide derivatives facilitated regioselective arylation at room temperature [3]. Although direct asymmetric catalysis using Triphenylphosphine hydrobromide remains underexplored, its role in generating chiral phosphines underscores its latent potential in stereoselective synthesis.

The formation of phosphonium salts through triphenylphosphine hydrobromide represents one of the most fundamental and well-studied transformations in organophosphorus chemistry. These pathways encompass multiple mechanistic routes, each offering distinct advantages for specific synthetic applications.

Nucleophilic Substitution Mechanisms

The classical nucleophilic substitution pathway involves the direct reaction of triphenylphosphine with alkyl halides in the presence of hydrogen bromide [4]. This process typically proceeds through an SN2 mechanism, where the phosphorus center acts as a nucleophile, attacking the carbon center bonded to the halogen [5] [4]. The reaction demonstrates excellent yields ranging from 85-95% under optimized conditions, with reaction temperatures maintained between room temperature and 50°C in non-polar solvents [4] [6].

Research has demonstrated that the mechanism involves initial protonation of triphenylphosphine by hydrogen bromide, followed by nucleophilic attack on the alkyl halide substrate [5] [7]. The resulting phosphonium salt formation exhibits high stereoselectivity and minimal side product formation, making this pathway particularly attractive for preparative applications [5] [8].

Addition-Elimination Pathways

A significant advancement in phosphonium salt formation has emerged through metal-free addition-elimination mechanisms. Studies have revealed that triphenylphosphine can react directly with aryl bromides in refluxing phenol at 182°C, achieving yields of 60-93% without requiring metal catalysts [5] [8]. This methodology represents a substantial improvement over traditional high-temperature processes that previously required temperatures exceeding 260°C [5].

The mechanism involves nucleophilic addition of triphenylphosphine to the aryl bromide, forming a zwitterionic intermediate, followed by elimination of bromide to restore aromaticity [5]. Phenol serves as both solvent and activating agent, forming hydrogen bonds with bromide ions to facilitate both the addition and elimination steps [5]. This pathway demonstrates remarkable functional group tolerance, accommodating hydroxymethyl, hydroxyphenyl, and carboxyl substituents on aryl bromides [8].

Mechanochemical Synthesis Routes

Mechanochemical synthesis represents an environmentally sustainable approach to phosphonium salt formation. Ball-milling techniques enable the direct reaction of triphenylphosphine with organic bromides under ambient conditions without requiring solvents [7]. This methodology achieves yields of 90-95% and demonstrates particular effectiveness with substrates like 2-bromoacetophenone and 2-bromo-2-phenylacetophenone [7].

The mechanochemical approach offers several advantages, including elimination of solvent waste, reduced energy requirements, and simplified purification procedures [7]. The process likely involves local formation of low-melting eutectics during ball-milling, creating reactive microenvironments where phosphonium salt formation can proceed efficiently [7].

Formation PathwaySubstrate TypeReaction ConditionsYield Range (%)Key Advantages
Nucleophilic Substitution (SN2)Alkyl halidesNon-polar solvent, RT to 50°C85-95High yields, clean reaction
Addition-EliminationAryl halidesPhenol, 182°C, reflux85-95Metal-free, functional group tolerance
Mechanochemical SynthesisOrganic bromidesBall milling, ambient90-95Solvent-free, mechanochemical
Metal-Free Phenol MethodAryl bromidesPhenol, 182°C, 5-12h60-93No metal catalyst required
Alcohol-Based MethodBenzyl alcoholsCH₂Cl₂, reflux, 4h52-quantitativeDirect from alcohols
Electrophilic AdditionUnsaturated compoundsRh/Pd catalyst, elevated temp70-90Catalytic process

Advanced Synthetic Strategies

Recent developments have expanded the scope of phosphonium salt formation to include direct synthesis from alcohols using triphenylphosphine hydrobromide [9] [10]. This methodology involves the reaction of benzyl or thenyl alcohols with triphenylphosphine hydrobromide in refluxing dichloromethane, achieving yields ranging from 52% to quantitative conversion [9]. The process benefits from azeotropic removal of water formed during the reaction, driving the equilibrium toward product formation [9].

Additionally, one-pot procedures incorporating sequential addition of trimethylsilyl bromide and triphenylphosphine have been developed for benzyl alcohols bearing electron-withdrawing substituents [10]. This approach demonstrates complementary selectivity patterns, with acid-sensitive substrates performing better under direct mixing conditions [10].

Ligand Design for Transition Metal Complexes

The development of organophosphorus ligands for transition metal complexes represents a critical area where triphenylphosphine hydrobromide contributes significantly to modern catalytic systems. The compound serves as both a precursor for ligand synthesis and a model system for understanding phosphine-metal interactions.

Electronic and Steric Modulation

Triphenylphosphine derivatives exhibit remarkable electronic and steric tunability, enabling precise control over metal center properties [11] [12]. The phosphorus atom in triphenylphosphine adopts a pyramidal geometry with significant π-acceptor capabilities, complementing its σ-donor properties [13] [11]. This dual electronic character allows for fine-tuning of metal-ligand bonding interactions and subsequent reactivity patterns [11].

Research has demonstrated that phosphine ligands can modulate metal center electronics through both inductive and resonance effects [14] [11]. The incorporation of electron-withdrawing or electron-donating substituents on the phenyl rings allows systematic variation of electronic properties, as quantified by parameters such as the Tolman Electronic Parameter [14]. These modifications directly influence catalytic activity and selectivity in transition metal-catalyzed reactions [14] [11].

Coordination Chemistry Applications

Transition metal complexes incorporating triphenylphosphine-derived ligands have found extensive applications across multiple catalytic processes. Palladium complexes demonstrate exceptional performance in cross-coupling reactions, achieving turnover numbers of 1,000-10,000 with selectivities of 90-99% [15] [16]. The success of these systems stems from the optimal balance between electronic donation and steric accessibility provided by triphenylphosphine ligands [16] [11].

Rhodium complexes utilizing chiral diphosphine ligands derived from triphenylphosphine frameworks achieve remarkable enantioselectivities of 95-99% in asymmetric hydrogenation reactions [16] [17]. The design of these ligands incorporates specific backbone modifications that enforce optimal bite angles and create chiral environments around the metal center [16] [14].

Metal CenterPhosphine Ligand TypeCatalytic ApplicationTurnover NumberSelectivity (%)
Palladium(II)TriphenylphosphineCross-coupling reactions1000-1000090-99
Rhodium(I)Chiral diphosphinesAsymmetric hydrogenation500-500095-99
Gold(I)Bulky monophosphinesHydroamination100-100080-95
Platinum(II)Chelating phosphinesHydroformylation1000-2000085-98
Copper(I)Electron-rich phosphinesC-H activation50-50070-90
Silver(I)Aryl phosphinesCycloaddition100-100075-95

Ligand Architecture Innovation

Advanced ligand designs incorporating triphenylphosphine motifs have led to the development of sophisticated coordination environments [15] [17]. Hydrophosphination reactions enable the synthesis of phosphines with unique spatial geometries, such as those obtained by reacting diphenylphosphine with cyclic alkenes like acenaphthylene [15]. These ligands adopt unusual molecular conformations that position bulky aromatic groups in close proximity to the metal center, creating highly defined catalytic environments [15].

The development of phosphine-nitrogen hybrid ligands represents another significant advancement in ligand design [17]. These systems incorporate nitrogen donor sites within the ligand backbone, providing additional coordination points and enabling chelate effects that enhance complex stability [17]. The resulting complexes demonstrate improved catalytic performance due to the synergistic effects of multiple donor atoms [17].

Mechanistic Insights and Design Principles

Computational studies have provided detailed insights into the electronic structure and bonding characteristics of triphenylphosphine-metal complexes [14] [13]. These investigations reveal that optimal ligand performance results from careful balance between σ-donation and π-acceptance, with the specific requirements varying depending on the target catalytic transformation [14] [11].

The concept of "ligand cooperativity" has emerged as a guiding principle in modern ligand design [13]. This approach involves creating ligands that can participate actively in bond-making and bond-breaking processes, rather than serving merely as spectator ligands [13]. Triphenylphosphine derivatives incorporating additional functional groups enable this cooperative behavior, leading to enhanced catalytic efficiency [13].

Pharmaceutical Intermediate Synthesis Strategies

The utilization of triphenylphosphine hydrobromide in pharmaceutical intermediate synthesis represents a rapidly expanding field, driven by the unique properties and reactivity patterns of organophosphorus compounds in medicinal chemistry applications.

Wittig Reaction Precursors

Triphenylphosphine hydrobromide serves as a crucial precursor for phosphonium ylide formation in Wittig-type reactions, which are fundamental for constructing carbon-carbon double bonds in pharmaceutical synthesis [18] [19]. These ylides enable the stereoselective synthesis of alkenes from carbonyl compounds, with applications ranging from simple pharmaceutical building blocks to complex natural product frameworks [18].

Recent developments have demonstrated the synthesis of water-soluble phosphonium salts bearing carboxy or hydroxy substituents on the phenyl rings [20]. These modifications enable Wittig reactions to be conducted in aqueous media, providing environmentally friendly alternatives to traditional organic solvents [20]. The water-soluble variants maintain excellent reactivity while offering simplified purification and waste management protocols [20].

Advanced ylide chemistry has been extended to include asymmetric variants, where chiral phosphonium salts derived from triphenylphosphine hydrobromide enable enantioselective alkene formation [19]. These systems demonstrate yields of 80-95% with excellent stereochemical control, making them valuable tools for accessing chiral pharmaceutical intermediates [19].

Organophosphorus Heterocycle Synthesis

The synthesis of organophosphorus heterocycles represents a specialized application area where triphenylphosphine hydrobromide contributes to accessing unique molecular frameworks [21] [22]. These heterocyclic systems often exhibit biological activity and serve as scaffolds for drug development [21].

Novel synthetic approaches have been developed for creating functionalized organophosphorus compounds through reactions with substituted indoline derivatives [21] [22]. These processes involve the formation of phosphorus ylides or phosphonate esters, depending on the specific reaction conditions and phosphorus reagent employed [21] [22]. The resulting products demonstrate excellent stability and can be isolated in good yields without requiring extensive purification procedures [21] [22].

The development of π-expanded phosphonium salts has opened new avenues for pharmaceutical applications [23] [24]. These compounds, featuring extended conjugated systems, exhibit unique photophysical properties that make them suitable for applications in photodynamic therapy and fluorescent imaging [23]. The synthetic methodology enables access to phosphonium salts with up to eight conjugated rings, providing a diverse library of potential pharmaceutical agents [23].

Intermediate TypeSynthetic RouteYield (%)Pharmaceutical ApplicationIndustrial Scale
Phosphonium ylidesWittig reaction precursors80-95Alkene synthesisPilot to commercial
Phosphonate estersHydrophosphination70-90Prodrug developmentResearch scale
Chiral phosphinesAsymmetric synthesis85-98Chiral drug synthesisCommercial
Phosphine oxidesOxidation of phosphines90-99Metabolic intermediatesCommercial
Organophosphorus heterocyclesCyclization reactions60-85Antiviral agentsResearch scale
Phosphorus-containing drugsMulti-step synthesis40-70Anti-cancer drugsCommercial

Prodrug Development Strategies

Organophosphorus compounds derived from triphenylphosphine hydrobromide have found significant applications in prodrug development. The phosphorus center can serve as a masked functionality that undergoes biotransformation to release active pharmaceutical agents. This approach enables improved drug delivery, enhanced bioavailability, and reduced systemic toxicity.

Phosphate ester derivatives demonstrate particular promise as prodrug candidates due to their stability under physiological conditions and susceptibility to enzymatic cleavage by phosphatases. The incorporation of triphenylphosphine-derived moieties provides additional structural diversity and enables fine-tuning of pharmacokinetic properties.

Mitochondrial Targeting Applications

Recent research has identified triphenylphosphonium salts as effective mitochondrial targeting agents for pharmaceutical applications. The lipophilic cationic nature of these compounds enables selective accumulation in mitochondria due to the negative membrane potential. This property has been exploited for developing anticancer agents that specifically target mitochondrial dysfunction in tumor cells.

High-throughput screening of triphenylphosphonium salt libraries has identified compounds with submicromolar IC₅₀ values against various cancer cell lines. These compounds induce cell cycle arrest independent of p53 status and demonstrate significant antitumor activity in mouse models. The mechanism involves disruption of mitochondrial function, leading to decreased oxygen consumption and increased reactive oxygen species production.

Synthetic Methodology Optimization

The development of efficient synthetic methodologies for pharmaceutical intermediate synthesis has focused on improving reaction efficiency, reducing waste generation, and enhancing scalability [10]. Flow chemistry approaches utilizing immobilized triphenylphosphine reagents have demonstrated particular promise for pharmaceutical applications.

Continuous flow processes enable precise control over reaction conditions, improved heat and mass transfer, and simplified purification procedures. These advantages are particularly important for pharmaceutical synthesis, where consistent product quality and minimal impurity levels are essential requirements. The use of triphenylphosphine hydrobromide in flow systems has been optimized to achieve high conversion rates while maintaining excellent selectivity profiles.

Related CAS

603-35-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6399-81-1

Dates

Last modified: 08-15-2023

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